molecular formula C17H18N2O4S B2671852 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide CAS No. 922035-27-6

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide

Cat. No.: B2671852
CAS No.: 922035-27-6
M. Wt: 346.4
InChI Key: ODAPKNCIAQGEBO-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Impurities in Proton Pump Inhibitors

A review focusing on novel synthesis methods for omeprazole, a proton pump inhibitor, sheds light on the significance of understanding the synthesis and impurities of such drugs. Although the study primarily discusses omeprazole, the methodologies and insights could be applicable to the synthesis and analysis of related sulfonamide compounds, including the one . The review emphasizes the importance of identifying pharmaceutical impurities, which can inform the development and safety assessment of related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Sulfonamides in Clinical Use

A comprehensive review of sulfonamides from 2008 to 2012 highlights their widespread use in clinical settings, from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotic medications. This review underscores the versatility of the sulfonamide moiety in drug development and its potential inclusion in future therapeutic agents. The insights provided here could be extrapolated to research and development strategies for N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide as a potential candidate for similar applications (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Human Health

The presence of sulfonamides in the environment and their influence on human health have been extensively reviewed. The review highlights the environmental persistence of sulfonamides, their origins primarily from agricultural activities, and the consequent microbial resistance. This resistance poses potential hazards to human health on a global scale, emphasizing the importance of managing pharmaceutical pollutants. This context is crucial for considering the environmental and health safety aspects of any new sulfonamide compounds being introduced to the market, including this compound (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Future Directions

The future directions for research on “N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide” could include elucidating its synthesis process, molecular structure, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential applications could also be areas of interest .

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10(2)24(21,22)19-12-5-7-15-13(9-12)17(20)18-14-8-11(3)4-6-16(14)23-15/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAPKNCIAQGEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.